4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline
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Overview
Description
4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of quinoxaline derivatives. One common method includes the reaction of 1-(2-aminophenyl)pyrrole with ethyl benzoylacetate in the presence of p-toluenesulfonic acid (TsOH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of ammonium bifluoride (NH4HF2) as a catalyst in aqueous ethanol .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoxaline derivatives.
Reduction: Hydrogenation reactions can reduce the compound to its corresponding dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives .
Scientific Research Applications
4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to DNA and interfere with its replication and transcription processes also contributes to its anticancer activity .
Comparison with Similar Compounds
4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline can be compared with other similar compounds such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the chlorine and methyl substituents, resulting in different biological activities.
4-(4-Chlorophenyl)-8-methylpyrrolo[1,2-a]quinoxaline: Contains an additional phenyl group, which may enhance its biological activity.
Pyrrolo[1,2-a]pyrazines: Similar structure but with different nitrogen positioning, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H9ClN2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-chloro-9-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2/c1-8-4-2-5-9-11(8)15-7-3-6-10(15)12(13)14-9/h2-7H,1H3 |
InChI Key |
CCAXQPMRWSWAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C3=CC=CN32)Cl |
Origin of Product |
United States |
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